
2-氯-5-磺酰胺基吡啶-3-甲酸甲酯
描述
“Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O4S . It has a molecular weight of 250.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate” is1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13) . Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate” is a solid compound . It should be stored at room temperature .科学研究应用
多巴胺和血清素拮抗剂的合成
描述了一种有效的合成途径,用于合成一种强效的多巴胺 D2 和 D3 以及血清素-3 (5-HT3) 受体拮抗剂,其中涉及 2-氯-5-磺酰胺基吡啶-3-甲酸甲酯衍生物的反应。这种合成突出了该化合物在开发针对神经和精神疾病的药物中的效用 (Hirokawa, Horikawa, 和 Kato,2000)。
抗炎药
针对由 2-氯-5-磺酰胺基吡啶-3-甲酸甲酯衍生物合成的 3-[(4-磺酰胺基苯基)羟基亚甲基]-5-甲基-2-氧吲哚-1-甲酰胺化合物的合成和抗炎活性研究表明了有希望的结果。这些化合物显示出显着的抗炎活性,并且胃肠道副作用较小,表明它们作为新型抗炎剂的潜力 (Cong Ri-gang,2007)。
农用化学品
2-氯-5-磺酰胺基吡啶-3-甲酸甲酯衍生物已用于合成一种有前途的除草剂氟磺草胺甲酯。这展示了该化合物在农业中用于开发更有效和选择性的除草剂的应用 (Morimoto、Sato、Susumu 和 Takeuchi,1997)。
有机磷农药检测
展示了利用 2-氯-5-磺酰胺基吡啶-3-甲酸甲酯衍生物合成用于生产针对有机磷农药的抗体的半抗原。这些抗体对于开发诊断检测至关重要,用于检测和量化环境和食品中的农药残留 (ten Hoeve 等人,1997)。
有机合成中的催化应用
由 2-氯-5-磺酰胺基吡啶-3-甲酸甲酯衍生物合成的新型、温和和基于生物的纳米有机催化剂(带有脲部分),已在温和和绿色的条件下应用于各种有机化合物的合成。这说明了该化合物在促进生态友好的有机合成过程中的作用 (Zolfigol、Ayazi-Nasrabadi 和 Baghery,2015)。
安全和危害
生化分析
Biochemical Properties
Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to changes in their activity. This binding can result in the inhibition or activation of enzymatic functions, thereby affecting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects .
Subcellular Localization
Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLQXFFGGMVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



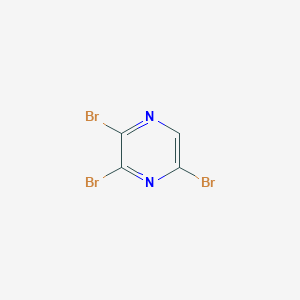
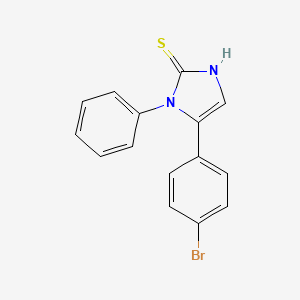
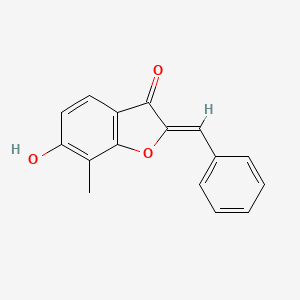

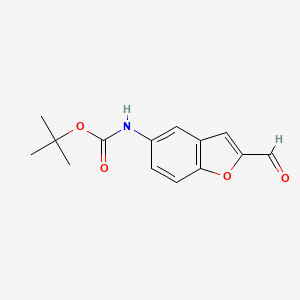
![tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1438968.png)

![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
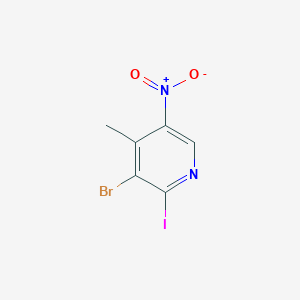


![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)